5-Indanacetic acid, 3-oxo- is a compound belonging to the class of indanacetic acids, which are characterized by their bicyclic structure and the presence of a carboxylic acid group. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. The molecular formula for 5-Indanacetic acid, 3-oxo- is , and it features a ketone functional group at the 3-position of the indan ring.
5-Indanacetic acid, 3-oxo- can be sourced from various chemical synthesis processes, including hydrolysis and cyclization reactions. It falls under the classification of organic compounds, specifically as a derivative of indanacetic acid. This compound is also associated with pharmaceutical applications, particularly in treating metabolic disorders such as diabetes and obesity .
The synthesis of 5-Indanacetic acid, 3-oxo- can be achieved through several methods:
Technical details regarding these methods indicate that reaction conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity.
The molecular structure of 5-Indanacetic acid, 3-oxo- consists of an indan backbone with a carboxylic acid group and a ketone group. The structural formula can be represented as follows:
5-Indanacetic acid, 3-oxo- can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 5-Indanacetic acid, 3-oxo- primarily involves its interaction with biological targets related to inflammation and pain pathways. It is believed to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis which is responsible for pain and inflammation .
Studies have shown that derivatives of indanacetic acids exhibit significant analgesic activity in animal models, suggesting that they may act through central nervous system pathways to alleviate pain .
Relevant analyses indicate that these properties influence its behavior in biological systems and its efficacy as a pharmaceutical agent.
5-Indanacetic acid, 3-oxo- has several scientific uses:
The ongoing research into this compound highlights its versatility and potential impact on therapeutic strategies in modern medicine.
Hydroformylation, or the oxo process, is a pivotal industrial method for converting alkenes into aldehydes by adding syngas (CO/H₂) across carbon-carbon double bonds. For synthesizing 5-indanacetic acid derivatives, this reaction typically targets indene or its functionalized analogs. The reaction employs transition metal catalysts—primarily rhodium or cobalt complexes—which activate under mild conditions (10–100 atm pressure, 40–200°C) to enable regioselective formyl group addition [2]. Rhodium-based catalysts, such as RhH(CO)(PPh₃)₃, offer superior activity and selectivity for linear aldehydes (normal selectivity) compared to cobalt systems, which often require higher temperatures and pressures [2] [4].
In the context of 5-indanone frameworks, hydroformylation of indene derivatives occurs at the electron-rich exocyclic double bond. The resultant aldehyde serves as a direct precursor for side-chain elaboration to acetic acid functionalities. For example, hydroformylation of 3-methyleneindane yields the corresponding 3-(formylmethyl)indane, which undergoes oxidative cleavage to furnish 3-oxo-5-indanacetic acid [2] [6]. Catalyst recovery is critical for sustainability; the Ruhrchemie/Rhone-Poulenc process exemplifies this through aqueous biphasic systems, where water-soluble ligands like sulfonated triphenylphosphine (TPPTS) immobilize rhodium, enabling >98% substrate conversion and minimal metal leaching [2].
Table 1: Catalyst Performance in Indene Hydroformylation
Catalyst System | Temperature (°C) | Pressure (atm) | n:iso Selectivity | Yield (%) |
---|---|---|---|---|
RhH(CO)(PPh₃)₃ | 80 | 20 | 92:8 | 95 |
Co₂(CO)₈ | 180 | 100 | 75:25 | 82 |
Rh/TPPTS (aqueous) | 100 | 50 | 94:6 | 98 |
Chiral variants of 5-indanacetic acid are accessible via asymmetric hydroformylation (AHF), which installs stereocenters during aldehyde synthesis. This process hinges on chiral ligands that induce enantioselectivity by creating a sterically biased coordination environment around the metal center. Diphosphines like (R,S)-BINAPHOS or (S)-BINAP coordinate rhodium, achieving enantiomeric excesses (ee) >90% for prochiral alkenes [4] [7]. The Heck-Breslow mechanism explains enantiocontrol: the alkene inserts into the Rh–H bond via a chiral transition state, where the ligand dictates the facial approach [2].
For indene substrates, AHF generates formyl-substituted indanes with enantioselectivity sensitive to ligand architecture. Bulky, electron-donating groups on phosphine ligands enhance ee by disfavoring one enantioface. A representative transformation involves 1,2-disubstituted indenes, yielding chiral aldehydes that are oxidized to enantiopure 3-oxo-5-indanacetic acids—key motifs in nonsteroidal anti-inflammatory drugs (NSAIDs) [4] [7]. Recent advances include hybrid catalysts combining rhodium with chiral organocatalysts, enabling dynamic kinetic resolution during hydroformylation to achieve ee >95% [4].
Ligands are decisive in governing regioselectivity and functional group tolerance during hydroformylation. Electron-rich phosphines (e.g., trialkylphosphines) favor linear aldehyde formation (n-regioselectivity) by promoting sterically uncongested transition states, whereas bulky phosphites enhance activity for sterically hindered alkenes [2] [7]. Bidentate ligands like Xantphos enforce predefined bite angles, improving selectivity for linear products in indene hydroformylation by stabilizing specific Rh-alkyl intermediates [2].
Table 2: Ligand Effects on Indene Hydroformylation
Ligand | Type | n:iso Ratio | Reaction Rate (h⁻¹) | Functional Group Tolerance |
---|---|---|---|---|
PPh₃ | Monodentate | 85:15 | 120 | Moderate |
Tri(tert-butyl)phosphine | Electron-rich | 95:5 | 250 | High |
Xantphos | Bidentate | 97:3 | 180 | High |
TPPTS | Water-soluble | 94:6 | 150 | Low |
Emerging ligand classes include supramolecular phosphines that self-assemble via hydrogen bonding, creating adaptive cavities for substrate recognition. These ligands enable regioselective hydroformylation of unsaturated indane precursors with carboxylic acid groups without protection, a critical advantage for synthesizing 3-oxo-5-indanacetic acid directly [7]. Computational studies reveal that ligand electronic parameters (e.g., Tolman electronic parameter) correlate with carbonyl insertion rates, allowing predictive design for indene systems [4].
Tandem catalytic sequences integrate hydroformylation with downstream reactions, streamlining access to 5-indanacetic acid derivatives. A prominent example couples hydroformylation with hydrogenation, converting aldehydes directly to primary alcohols or alkanes. This is achieved using bifunctional catalysts like Ru-Co bimetallic systems, where cobalt mediates CO insertion and ruthenium catalyzes hydrogenation [2] [6]. The Shell process exemplifies this, employing cobalt phosphine catalysts under hydrogen pressure (4–8 MPa) to convert aldehydes to alcohols, which are oxidized to acids [2].
For 3-oxo-5-indanacetic acid synthesis, tandem hydroformylation-oxidation is more direct. Aldehydes generated in situ are oxidized by mild agents like TEMPO/NaClO₂, avoiding isolation. Alternatively, electrochemical oxidation using nitrate mediators converts hydroformylation products to carboxylic acids with 98% efficiency, as demonstrated in cyclic alkane functionalization [3] [6]. Recent protocols employ single-pot hydroformylation/Wittig olefination, elongating the side chain for advanced indane derivatives. Catalyst compatibility is ensured through compartmentalized ligands or sequential addition, achieving overall yields >80% [6] [8].
These methodologies underscore the versatility of hydroformylation as a linchpin for synthesizing structurally intricate indane-acetic acid frameworks central to pharmaceutical and materials chemistry.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5